4-Bromo-3-fluorobenzene-1,2-diamine synthesis and properties
4-Bromo-3-fluorobenzene-1,2-diamine synthesis and properties
An In-depth Technical Guide to the Synthesis and Properties of 4-Bromo-3-fluorobenzene-1,2-diamine For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and properties of 4-bromo-3-fluorobenzene-1,2-diamine, a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2][3][4] Due to the absence of a direct, published synthetic protocol, this document outlines a proposed, chemically sound two-step synthesis beginning from commercially available 4-bromo-3-fluoroaniline. The guide includes detailed, plausible experimental procedures for each synthetic step, a summary of the compound's known and predicted properties in a structured format, and a visual representation of the synthetic workflow. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction
4-Bromo-3-fluorobenzene-1,2-diamine is an aromatic diamine containing bromine and fluorine substituents. This unique combination of functional groups makes it a highly versatile building block in the synthesis of complex organic molecules. Its structural motifs are found in various biologically active compounds, highlighting its importance in the development of novel pharmaceuticals and agrochemicals.[1][2][3][4] This guide details a proposed synthetic route and summarizes the key physicochemical properties of this compound.
Physicochemical Properties
A summary of the known and calculated properties of 4-bromo-3-fluorobenzene-1,2-diamine is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-bromo-3-fluorobenzene-1,2-diamine | |
| CAS Number | 886762-86-3 | |
| Molecular Formula | C₆H₆BrFN₂ | |
| Molecular Weight | 205.03 g/mol | |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water; soluble in organic solvents (predicted). | [3] |
| InChI | InChI=1S/C6H6BrFN2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 | |
| InChIKey | ZTSHEADNOHWIMO-UHFFFAOYSA-N | |
| SMILES | C1=CC(=C(C(=C1N)N)F)Br |
Proposed Synthesis
A plausible two-step synthesis for 4-bromo-3-fluorobenzene-1,2-diamine is proposed, starting from 4-bromo-3-fluoroaniline. The synthetic workflow is illustrated in the diagram below.
Caption: Proposed synthetic workflow for 4-bromo-3-fluorobenzene-1,2-diamine.
Step 1: Synthesis of 4-Bromo-3-fluoro-1,2-dinitrobenzene (Proposed)
This step involves the dinitration of 4-bromo-3-fluoroaniline. To control the reaction and prevent oxidation of the amino group, it is proposed to first protect the amine as an acetanilide.
Experimental Protocol (Proposed):
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Protection of the Amino Group:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-3-fluoroaniline (1.0 eq) in glacial acetic acid.
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Cool the solution in an ice bath and slowly add acetic anhydride (1.1 eq).
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Allow the reaction to warm to room temperature and stir for 2 hours.
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Pour the reaction mixture into ice water to precipitate the N-(4-bromo-3-fluorophenyl)acetamide.
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Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Dinitration:
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To a clean, dry round-bottom flask, add the dried N-(4-bromo-3-fluorophenyl)acetamide (1.0 eq).
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Cool the flask in an ice-salt bath to 0-5 °C.
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Slowly add a pre-cooled mixture of concentrated nitric acid (2.5 eq) and concentrated sulfuric acid (5.0 eq) dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. This crude product is the dinitroacetanilide.
-
-
Deprotection:
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Reflux the crude dinitroacetanilide in a mixture of ethanol and concentrated hydrochloric acid until TLC analysis indicates the complete consumption of the starting material.
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Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-3-fluoro-1,2-dinitrobenzene.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
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Step 2: Synthesis of 4-Bromo-3-fluorobenzene-1,2-diamine
This step involves the reduction of the two nitro groups of 4-bromo-3-fluoro-1,2-dinitrobenzene to amino groups. Catalytic hydrogenation is a common and effective method for this transformation.[5][6][7][8]
Experimental Protocol:
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Catalytic Hydrogenation:
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In a high-pressure hydrogenation vessel (Parr apparatus), dissolve 4-bromo-3-fluoro-1,2-dinitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
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Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases.
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Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-bromo-3-fluorobenzene-1,2-diamine.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to obtain the pure diamine.
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Alternative Reduction Method (SnCl₂/HCl):
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In a round-bottom flask, suspend 4-bromo-3-fluoro-1,2-dinitrobenzene (1.0 eq) in ethanol.
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Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 6-8 eq).
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Heat the mixture to reflux and then slowly add concentrated hydrochloric acid dropwise.
-
Continue refluxing until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize with a concentrated sodium hydroxide solution until the tin salts precipitate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Characterization
The synthesized 4-bromo-3-fluorobenzene-1,2-diamine should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the region of 6.5-7.5 ppm, and two broad singlets for the two NH₂ groups. The coupling patterns will be influenced by the fluorine and bromine substituents. |
| ¹³C NMR | Aromatic carbons will appear in the range of 100-150 ppm. The carbon atoms attached to fluorine will show a large one-bond C-F coupling constant. |
| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine groups in the region of 3300-3500 cm⁻¹. C-Br and C-F stretching vibrations will also be present at lower frequencies. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight (205.03 g/mol for C₆H₆BrFN₂) should be observed, with the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[9] |
| Melting Point | A sharp melting point range for the purified solid. |
Safety and Handling
4-Bromo-3-fluorobenzene-1,2-diamine is expected to be a hazardous substance. Aromatic amines are often toxic and can be irritants. The starting materials and reagents used in the synthesis are corrosive and toxic.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling all chemicals.
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Ventilation: All experimental procedures should be carried out in a well-ventilated fume hood.
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Handling of Reagents:
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Concentrated acids (nitric and sulfuric) are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Hydrogen gas is highly flammable and explosive. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.
-
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Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This technical guide provides a detailed, albeit proposed, pathway for the synthesis of 4-bromo-3-fluorobenzene-1,2-diamine, a compound of significant interest in medicinal and materials chemistry. The outlined procedures are based on well-established organic transformations and provide a solid foundation for the laboratory preparation of this valuable intermediate. The provided physicochemical and safety data will further aid researchers in its synthesis, handling, and application. It is recommended that the proposed dinitration step be optimized on a small scale to determine the optimal reaction conditions and regioselectivity.
References
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- 2. 4-Bromo-3-fluoroaniline, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 4-Bromo-3-Fluoroaniline Exporter | 4-Bromo-3-Fluoroaniline Exporting Company | 4-Bromo-3-Fluoroaniline International Distributor [multichemexports.com]
- 4. chemimpex.com [chemimpex.com]
- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 6. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. PubChemLite - 4-bromo-3-fluorobenzene-1,2-diamine (C6H6BrFN2) [pubchemlite.lcsb.uni.lu]
